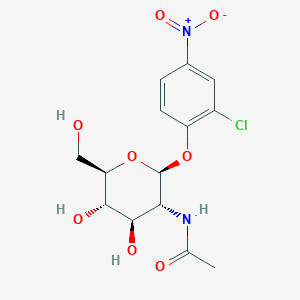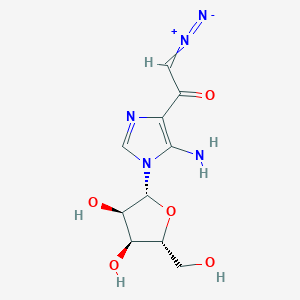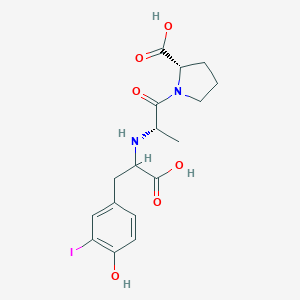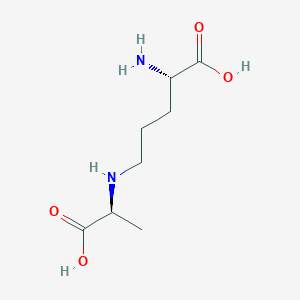
N-(S-(4-(2-Amino-2-carboxyethyl)phenyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(S-(4-(2-Amino-2-carboxyethyl)phenyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine, also known as glutathione (GSH), is a tripeptide molecule composed of glutamic acid, cysteine, and glycine. It is an essential antioxidant that plays a crucial role in maintaining cellular homeostasis and protecting cells from oxidative stress. GSH is synthesized in the body and can also be obtained through dietary sources.
Mécanisme D'action
GSH acts as an antioxidant by scavenging free radicals and reactive oxygen species (ROS) that can damage cellular components, including DNA, proteins, and lipids. GSH also plays a role in the detoxification of harmful substances, including drugs and environmental toxins, by conjugating with them and facilitating their elimination from the body.
Biochemical and Physiological Effects:
GSH has been shown to have several biochemical and physiological effects, including the regulation of cellular redox status, modulation of gene expression, and regulation of cellular signaling pathways. It has also been shown to have anti-inflammatory effects and to enhance immune function.
Avantages Et Limitations Des Expériences En Laboratoire
GSH is widely used in laboratory experiments for its antioxidant and detoxifying properties. However, its use can be limited by its instability in certain experimental conditions and its potential to interfere with other cellular processes.
Orientations Futures
There are several future directions for research on GSH, including the development of novel therapeutic strategies for diseases that involve oxidative stress and the investigation of the role of GSH in aging and longevity. Additionally, further research is needed to fully understand the complex interactions between GSH and other cellular processes.
Méthodes De Synthèse
GSH is synthesized in the body through a two-step enzymatic process. The first step involves the synthesis of gamma-glutamylcysteine by the enzyme gamma-glutamylcysteine synthetase. The second step involves the addition of glycine to gamma-glutamylcysteine by the enzyme N-(S-(4-(2-Amino-2-carboxyethyl)phenyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine synthetase.
Applications De Recherche Scientifique
GSH has been extensively studied for its role in various physiological processes, including immune function, detoxification, and cellular signaling. It has been shown to have therapeutic potential in the treatment of several diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Propriétés
Numéro CAS |
109572-69-2 |
|---|---|
Nom du produit |
N-(S-(4-(2-Amino-2-carboxyethyl)phenyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine |
Formule moléculaire |
C19H26N4O8S |
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-3-[4-[(2S)-2-amino-2-carboxyethyl]phenyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H26N4O8S/c20-12(18(28)29)5-6-15(24)23-14(17(27)22-8-16(25)26)9-32-11-3-1-10(2-4-11)7-13(21)19(30)31/h1-4,12-14H,5-9,20-21H2,(H,22,27)(H,23,24)(H,25,26)(H,28,29)(H,30,31)/t12-,13-,14-/m0/s1 |
Clé InChI |
NZMYKNZXHXPNTF-IHRRRGAJSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)O)N)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Synonymes |
4-(glutathionyl)phenylalanine 4-GSH-Phe |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![L-Alanine, N-[N-[N-[N-(1-oxodecyl)glycyl]-L-tryptophyl]-L-alanyl]-, methyl ester](/img/structure/B216720.png)
![3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B216727.png)
![[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B216748.png)
![2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B216751.png)


![(7,8,9,12,13,14,28,29,30,33,34,35-Dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 2-[[12-(11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl)-3,4,11,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-5-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B216782.png)




